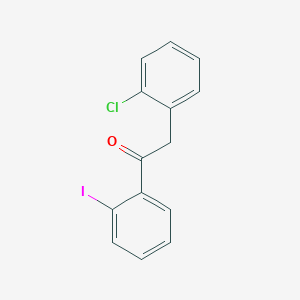

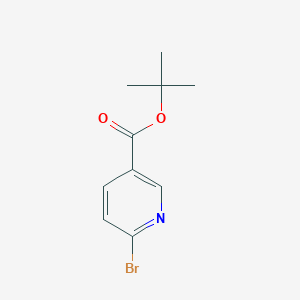

2-(2-Chlorophenyl)-2'-iodoacetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related acetophenone derivatives involves several steps, including lithiation, Grignard reactions, and various catalytic processes. For instance, the lithiation of 2-(chloroaryl)-2-methyl-1,3-dioxolanes is used to introduce ortho-functional groups to the acetophenone core . Similarly, the synthesis of 2-chloro-1-(4-chlorophenyl)ethanone as a precursor to 4'-chloro-2-(1H-1,2,4-triazol-1-yl)acetophenone involves catalysis by aluminum chloride . These methods could potentially be adapted for the synthesis of 2-(2-Chlorophenyl)-2'-iodoacetophenone by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of acetophenone derivatives is often confirmed using techniques such as FT-IR, NMR, and mass spectrometry . For example, the structure of a Schiff base ligand derived from acetophenone was characterized using these methods . Similarly, the molecular structure, vibrational wavenumbers, and crystal structure of a dichlorophenyl acetophenone derivative were studied using HF and DFT methods . These techniques could be employed to analyze the molecular structure of 2-(2-Chlorophenyl)-2'-iodoacetophenone.

Chemical Reactions Analysis

Acetophenone derivatives can undergo various chemical reactions, including nucleophilic addition and oxidation . The reactivity of these compounds towards sulfur- and oxygen-containing nucleophiles has been studied, providing insights into the potential reactivity of 2-(2-Chlorophenyl)-2'-iodoacetophenone with similar nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives can be inferred from their molecular structure and reactivity. For instance, the electrochemical properties of a nickel(II)-Schiff base complex derived from acetophenone were investigated using cyclic voltammetry . The HOMO and LUMO analysis, as well as the first hyperpolarizability of a dichlorophenyl acetophenone derivative, were reported to determine charge transfer within the molecule . These studies provide a basis for predicting the properties of 2-(2-Chlorophenyl)-2'-iodoacetophenone.

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-1-(2-iodophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClIO/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTCUGNZWREXME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642298 |

Source

|

| Record name | 2-(2-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-2'-iodoacetophenone | |

CAS RN |

898784-00-4 |

Source

|

| Record name | 2-(2-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)